molecular formula C10H7N3O B10839832 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one

Cat. No.: B10839832
M. Wt: 185.18 g/mol
InChI Key: BINWKEIURMBREF-UHFFFAOYSA-N
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Description

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of imidazoquinolines This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Substitution reactions, especially at the nitrogen atoms, can lead to a variety of derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydrogenated forms, and various substituted derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one involves its interaction with molecular targets such as enzymes and proteins. For example, as an ATM kinase inhibitor, it interferes with the DNA damage response pathway, enhancing the efficacy of DNA-damaging agents in cancer therapy . The compound’s structure allows it to bind selectively to the active sites of these targets, inhibiting their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C10H7N3O/c14-10-12-8-5-6-3-1-2-4-7(6)11-9(8)13-10/h1-5H,(H2,11,12,13,14)

InChI Key

BINWKEIURMBREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3

Origin of Product

United States

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